molecular formula C7H10Cl2N2O B13231148 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride

2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride

Cat. No.: B13231148
M. Wt: 209.07 g/mol
InChI Key: MJCHZUSVCWKSGY-UHFFFAOYSA-N
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Description

2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride: is a heterocyclic compound with a unique structure that includes a pyridine ring fused with an oxazine ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or alkoxides.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

Medicine:

Industry:

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of PARP7, a protein involved in nucleic acid sensing and immune regulation . The compound’s structure allows it to bind to the active site of PARP7, thereby inhibiting its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrochloride

InChI

InChI=1S/C7H8N2O.2ClH/c1-2-8-5-6-7(1)10-4-3-9-6;;/h1-2,5,9H,3-4H2;2*1H

InChI Key

MJCHZUSVCWKSGY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=NC=C2.Cl.Cl

Origin of Product

United States

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